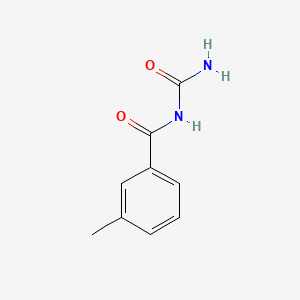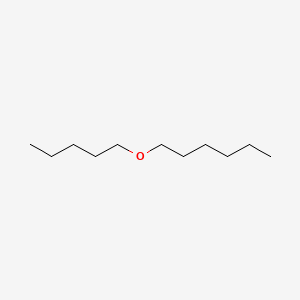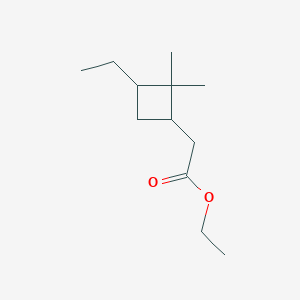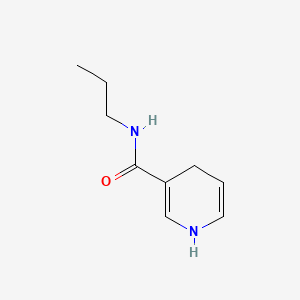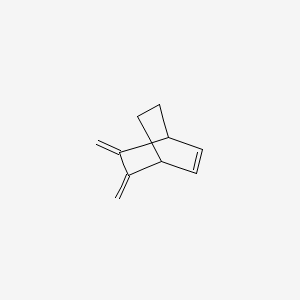
Bicyclo(2.2.2)oct-2-ene, 5,6-bis(methylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo(2.2.2)oct-2-ene, 5,6-bis(methylene)- is a unique organic compound with the molecular formula C10H12 . It is characterized by its bicyclic structure, which includes a central octane ring fused with two methylene groups at the 5 and 6 positions. This compound is known for its rigidity and strain-free nature, making it an interesting subject of study in various fields of chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.2)oct-2-ene, 5,6-bis(methylene)- typically involves a series of organic reactions. One common method is the Diels-Alder reaction, followed by ring-closing metathesis (RCM) . The Diels-Alder reaction is used to form the bicyclic structure, while RCM is employed to introduce the methylene groups at the 5 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo(2.2.2)oct-2-ene, 5,6-bis(methylene)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly at the methylene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Bicyclo(2.2.2)oct-2-ene, 5,6-bis(methylene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Studied for its antitumor activity and ability to inhibit topoisomerase II.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism by which Bicyclo(2.2.2)oct-2-ene, 5,6-bis(methylene)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, its antitumor activity is attributed to its ability to inhibit topoisomerase II, leading to DNA interstrand cross-linking and increased cytotoxicity . The rigidity of its structure also allows for precise interactions with specific molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo(2.2.2)oct-2-ene: Lacks the methylene groups at the 5 and 6 positions.
Bicyclo(2.2.2)oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: Contains additional functional groups that alter its reactivity and applications.
Uniqueness
Bicyclo(2.2.2)oct-2-ene, 5,6-bis(methylene)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its rigidity and strain-free nature make it an ideal candidate for various applications in chemistry, biology, and industry .
Propriétés
Numéro CAS |
36528-62-8 |
|---|---|
Formule moléculaire |
C10H12 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
5,6-dimethylidenebicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C10H12/c1-7-8(2)10-5-3-9(7)4-6-10/h3,5,9-10H,1-2,4,6H2 |
Clé InChI |
FGUYOMZFYKDVOZ-UHFFFAOYSA-N |
SMILES canonique |
C=C1C2CCC(C1=C)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)
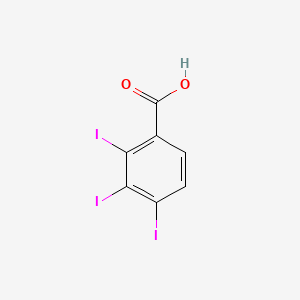
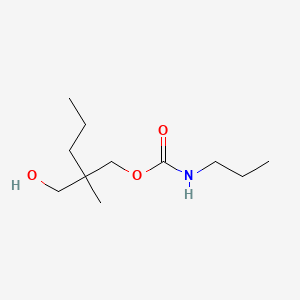
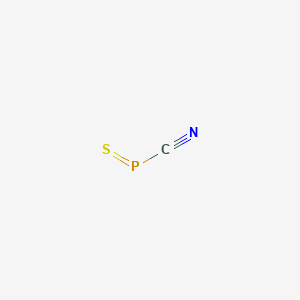
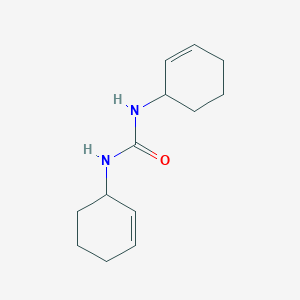
![[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-](/img/structure/B14686220.png)
![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)
